molecular formula C4H7NO B14623649 Isobutyronitrile oxide CAS No. 56754-89-3

Isobutyronitrile oxide

Cat. No.: B14623649
CAS No.: 56754-89-3
M. Wt: 85.10 g/mol
InChI Key: FRAOACJXSMOOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyronitrile oxide is a complex organic molecule with a branched carbon backbone It is a highly toxic liquid with an almond-like aroma

Preparation Methods

Isobutyronitrile oxide can be synthesized through several methods. One common method involves the reaction of isobutyl alcohol with ammonia in the presence of a zinc oxide catalyst at high temperatures (410-450°C) and atmospheric pressure . Another method involves the use of isobutyraldehyde and ammonia over a suitable catalyst . These methods are typically carried out in a fixed-bed tubular reactor, resulting in high yields and selectivity.

Chemical Reactions Analysis

Isobutyronitrile oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Mechanism of Action

The mechanism of action of isobutyronitrile oxide involves its interaction with molecular targets and pathways. It can act as a radical initiator in polymerization reactions, where it decomposes to form radicals that initiate the polymerization process . This property makes it useful in the synthesis of high molecular weight materials. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Isobutyronitrile oxide can be compared with other similar compounds such as butyronitrile and propionitrile. Unlike this compound, butyronitrile has a straight carbon backbone and is used primarily as a precursor to the poultry drug amprolium . Propionitrile, on the other hand, has a shorter carbon chain and is used in the synthesis of pharmaceuticals and other organic compounds . The branched structure of this compound makes it unique and contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

2-methylpropanenitrile oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(2)3-5-6/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAOACJXSMOOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C#[N+][O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563190
Record name 2-Methylpropanenitrile oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56754-89-3
Record name 2-Methylpropanenitrile oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.